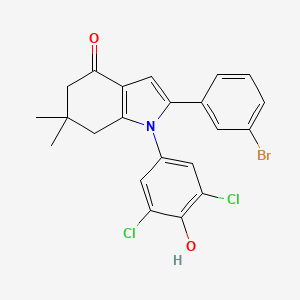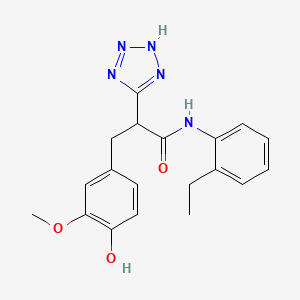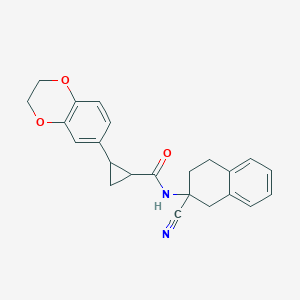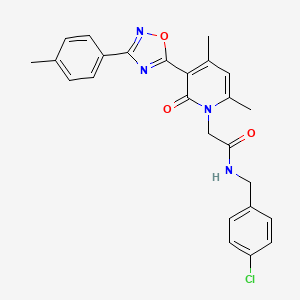![molecular formula C19H13Cl2F3N2OS2 B2502007 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine CAS No. 339276-00-5](/img/structure/B2502007.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine" is a pyrimidine derivative, which is a class of compounds known for their potential chemotherapeutic properties. Pyrimidine derivatives have been extensively studied due to their biological activities and their role as structural components in nucleic acids. The presence of substituents such as trifluoromethyl groups and methoxy groups can significantly influence the chemical behavior and biological activity of these compounds.
Synthesis Analysis
While the specific synthesis of "2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine" is not detailed in the provided papers, similar pyrimidine derivatives are typically synthesized through a series of steps involving alkylation, cyclization, and functional group transformations. For instance, the synthesis of related compounds often involves the alkylation of pyrimidine rings with various substituents, as seen in the preparation of 5-substituted-2,4-diamino-6-hydroxypyrimidines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their chemical reactivity and biological activity. Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate the vibrational spectral analysis of these compounds . The equilibrium geometry, vibrational wave numbers, and potential energy distributions are computed using density functional theory (DFT) methods, which provide insights into the stability and electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives is influenced by the nature of their substituents. For example, the presence of electron-withdrawing groups such as trifluoromethyl can enhance the electrophilic character of the compound, making it more reactive towards nucleophiles . The molecular electrostatic potential (MEP) maps can reveal regions of negative and positive electrostatic potential, indicating sites for electrophilic and nucleophilic attacks, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. Computational studies, including HOMO-LUMO analysis and NBO analysis, provide information on the electronic structure, which is related to the optical and electrical properties of the compound. For instance, the nonlinear optical behavior of these compounds can be theoretically predicted, which is relevant for their potential applications in materials science .
Case Studies
The papers provided do not mention specific case studies involving "2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine". However, related pyrimidine derivatives have been investigated for their inhibitory activity against various biological targets. Molecular docking studies suggest that similar compounds might exhibit inhibitory activity against GPb, indicating potential as anti-diabetic agents . Additionally, some pyrimidine derivatives have shown marked inhibitory effects on retrovirus replication, highlighting their potential as antiviral agents .
科学的研究の応用
Synthesis and Structural Characteristics
Synthesis Approaches : The synthesis of heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including structures similar to the specified compound, utilizes simple and efficient methods, offering excellent yields under both conventional and heterogeneous conditions. These methods involve reactions with various reagents to produce derivatives with potential biological activities (Bassyouni & Fathalla, 2013).
Crystal Structure and Cytotoxic Activity : Novel thiopyrimidine derivatives have been synthesized, with studies on their crystal structure revealing insights into their molecular conformation and interactions. These compounds demonstrate potential cytotoxic activity against various cancer cell lines, indicating their application in antitumor research (Stolarczyk et al., 2018).
Chemiluminescence Properties : Sulfanyl-substituted bicyclic dioxetanes, derived from similar synthesis pathways, show interesting chemiluminescence properties upon base-induced decomposition. This attribute points to potential applications in bioimaging and analytical chemistry (Watanabe et al., 2010).
Potential Biological Activities
Antitumor Activity : Derivatives of thiopyrimidine have shown potent anticancer activity against various human cancer cell lines, comparable to that of known chemotherapeutic agents. This suggests their utility in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).
Antimicrobial Activity : Pyrimidine derivatives have been evaluated for their in vitro antimicrobial activity, with certain compounds displaying significant effects against gram-positive and gram-negative bacteria. This highlights their potential in addressing antibiotic resistance and developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Chemotherapeutic Potential : Spectroscopic investigations of related compounds have suggested their inhibitory activity against specific enzymes, indicating their potential as chemotherapeutic agents. Molecular docking studies further support their role in targeted cancer therapy (Alzoman et al., 2015).
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2OS2/c1-27-16-9-25-18(28-10-11-5-6-14(20)15(21)7-11)26-17(16)29-13-4-2-3-12(8-13)19(22,23)24/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBOIHCYCXDNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)
![3-[(2-Methoxy-6-methylpyridine-3-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2501927.png)
![(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2501929.png)
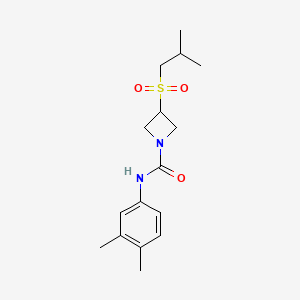
![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)
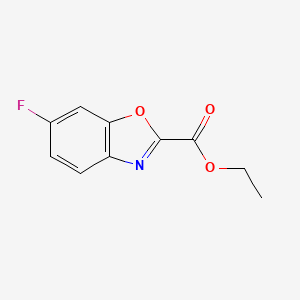
![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)
